2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide typically involves the condensation of 4-fluorobenzo[d]thiazole with methylamine and pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer and antibacterial properties, showing promise in preclinical studies.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, such as apoptosis or cell cycle arrest, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
2-trifluoromethyl benzimidazoles: Used in the synthesis of various pharmaceuticals.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Studied for their use as fluorophores and visible light organophotocatalysts.
Uniqueness
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide stands out due to its unique combination of a benzo[d]thiazole core with a pyridine moiety, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4OS/c1-20(9-13(21)18-10-4-3-7-17-8-10)15-19-14-11(16)5-2-6-12(14)22-15/h2-8H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHLGQBYGJLSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CN=CC=C1)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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